molecular formula C9H10N2O2S B1268904 4-cyano-N,N-dimethylbenzenesulfonamide CAS No. 63877-94-1

4-cyano-N,N-dimethylbenzenesulfonamide

Cat. No.: B1268904
CAS No.: 63877-94-1
M. Wt: 210.26 g/mol
InChI Key: GQEHYPHMHNSIDB-UHFFFAOYSA-N
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Description

4-cyano-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H10N2O2S. It is a sulfonamide derivative characterized by the presence of a cyano group (-CN) attached to the benzene ring and two methyl groups (-CH3) attached to the nitrogen atom. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Reactors: Large-scale reactors with efficient mixing and temperature control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-cyano-N,N-dimethylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-cyano-N,N-dimethylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N,N-dimethylbenzenesulfonamide: Similar structure but with an amino group instead of a cyano group.

    4-methyl-N,N-dimethylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyano group.

    4-nitro-N,N-dimethylbenzenesulfonamide: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

4-cyano-N,N-dimethylbenzenesulfonamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group can participate in specific reactions, such as nucleophilic addition, which are not possible with other substituents like amino or nitro groups.

Biological Activity

4-Cyano-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields such as medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a cyano-substituted aromatic ring. The structural formula can be represented as follows:

  • Molecular Formula : C₉H₁₀N₂O₂S
  • IUPAC Name : this compound

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The primary mechanism of action for this compound involves its ability to mimic natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites. This binding inhibits enzyme activity, which can disrupt specific metabolic pathways. The sulfonamide moiety is particularly known for its role in antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug development .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various sulfonamides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains .

Anticancer Potential

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and subsequent DNA fragmentation, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To understand the unique properties of this compound, a comparative analysis with related compounds is beneficial:

Compound NameStructure FeaturesUnique Properties/Activities
This compoundDimethyl substitution on nitrogenAntibacterial and anticancer activities
4-Amino-N,N-dimethylbenzenesulfonamideAmino group instead of cyanoEnhanced solubility; potential for different biological activity
4-CyanobenzenesulfonamideLacks methyl groups on the phenyl ringDifferent reactivity; potentially lower lipophilicity

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity.

Properties

IUPAC Name

4-cyano-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEHYPHMHNSIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350323
Record name 4-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63877-94-1
Record name 4-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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